molecular formula C11H9NO3S B2575019 2-(1,3-thiazol-4-ylmethoxy)benzoic Acid CAS No. 863763-93-3

2-(1,3-thiazol-4-ylmethoxy)benzoic Acid

Cat. No.: B2575019
CAS No.: 863763-93-3
M. Wt: 235.26
InChI Key: MYZZEPDHQMACJH-UHFFFAOYSA-N
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Scientific Research Applications

Development of Antioxidant and Anti-inflammatory Agents

Research indicates that benzofused thiazole derivatives, including those similar in structure to 2-(1,3-thiazol-4-ylmethoxy)benzoic Acid, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Studies have shown that certain derivatives possess significant anti-inflammatory activity and potential antioxidant activity against various reactive species. This highlights the compound's role in the design and development of therapeutic agents for treating conditions associated with oxidative stress and inflammation (Raut et al., 2020).

Pharmacological Importance of Benzothiazole Derivatives

Benzothiazole and its derivatives are recognized for their wide range of pharmacological activities. The unique structure of benzothiazoles, including the presence of a thiazole ring, contributes to their biological activity. These compounds have been found to exhibit anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-inflammatory properties. The review of literature on benzothiazole derivatives reveals their potential as important moieties in medicinal chemistry, suggesting the relevance of this compound in the development of new therapeutic agents (Bhat & Belagali, 2020).

Safety and Hazards

While specific safety and hazard data for 2-(1,3-thiazol-4-ylmethoxy)benzoic Acid is not available, it’s important to handle all chemicals with appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the specific compound .

Properties

IUPAC Name

2-(1,3-thiazol-4-ylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-11(14)9-3-1-2-4-10(9)15-5-8-6-16-7-12-8/h1-4,6-7H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZZEPDHQMACJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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